molecular formula C19H24N4O5 B4474911 ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate

ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B4474911
M. Wt: 388.4 g/mol
InChI Key: BBNUVMRGEZMXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-2,4-dione core linked via a butanoyl chain to a piperazine ring substituted with an ethyl carboxylate group. Its structural design combines a heterocyclic pharmacophore (quinazoline-dione) with a flexible aliphatic linker and a polar piperazine-carboxylate moiety, which collectively enhance solubility and target engagement. The quinazoline-dione scaffold is associated with diverse biological activities, including anticancer and antimicrobial effects, while the piperazine group improves pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-2-28-19(27)22-12-10-21(11-13-22)16(24)8-5-9-23-17(25)14-6-3-4-7-15(14)20-18(23)26/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUVMRGEZMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by I2/TBHP (iodine/tert-butyl hydroperoxide) under oxidative rearrangement conditions . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinazolinone moiety (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) undergoes redox transformations under controlled conditions:

  • Oxidation : Treatment with strong oxidizing agents like hydrogen peroxide (H₂O₂) in acidic or neutral conditions introduces hydroxyl groups at the C6 or C7 positions of the quinazolinone ring, forming hydroxylated derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the dioxo groups to tetrahydroquinazoline derivatives, altering the ring’s aromaticity .

Table 1: Redox Reactions of the Quinazolinone Core

Reaction TypeReagents/ConditionsMajor ProductKey Reference
OxidationH₂O₂, pH 7, 60°C6-Hydroxyquinazolinone derivative
ReductionLiAlH₄, THF, refluxTetrahydroquinazoline analog

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated piperazine derivatives. For example, methyl substitution enhances lipophilicity .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions forms amide bonds at the piperazine nitrogen, modifying pharmacological properties .

Table 2: Substitution Reactions at the Piperazine Ring

Reaction TypeReagents/ConditionsProductApplication Example
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylpiperazine derivativeEnhanced bioavailability
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylpiperazine analogImproved metabolic stability

Hydrolysis of the Ester Group

The ethyl ester (-COOEt) undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (1M) in ethanol/water (1:1) at reflux converts the ester to a carboxylic acid (-COOH), enabling further functionalization (e.g., salt formation) .

  • Acidic Hydrolysis : HCl (6M) in dioxane/water yields the same carboxylic acid but with slower kinetics .

Table 3: Hydrolysis Pathways

ConditionReagentsProductReaction Time
BasicNaOH, EtOH/H₂O, reflux4-(4-(2,4-dioxoquinazolinyl)butanoyl)piperazine-1-carboxylic acid4–6 hours
AcidicHCl, dioxane/H₂O, 80°CSame as above8–12 hours

Coupling Reactions via the Butanoyl Linker

The butanoyl chain serves as a spacer for conjugation:

  • Amide Bond Formation : Reacting the carboxylic acid (post-hydrolysis) with amines using coupling agents like N,N'-carbonyldiimidazole (CDI) produces amide-linked derivatives. This is critical for generating prodrugs or targeting specific enzymes .

  • Schiff Base Formation : Condensation with primary amines in the presence of a dehydrating agent (e.g., molecular sieves) forms imine derivatives, though this is less common due to reversibility .

Table 4: Butanoyl Chain Functionalization

Reaction TypeReagents/ConditionsProductBiological Relevance
Amide CouplingCDI, R-NH₂, DMF, RTAmide-linked quinazolinone-piperazineTargeted drug delivery
Schiff BaseR-NH₂, MgSO₄, CHCl₃, refluxImine derivativeLimited due to hydrolysis

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the quinazolinone ring undergoes degradation:

  • Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at 100°C cleaves the quinazolinone ring into anthranilic acid derivatives, though this is rarely exploited due to low selectivity .

  • Base-Mediated Rearrangement : Strong bases (e.g., NaH) in DMF induce ring contraction, forming triazoloquinazolinones, which exhibit enhanced kinase inhibition .

Scientific Research Applications

The compound exhibits diverse biological activities, primarily attributed to its structural features that allow interaction with various biological targets.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds, including this one, possess significant anticancer effects. The compound's mechanism involves:

  • Inhibition of Protein Kinases : It acts as an inhibitor of protein kinases involved in cancer progression.
  • DNA Intercalation : In silico studies have shown good binding affinities to target DNA, suggesting a mechanism involving DNA intercalation.

Case Study : A study evaluated the cytotoxicity against several cancer cell lines, revealing promising results:

Cell LineIC50 (µM)Activity Level
A54915High
DU14530Moderate
HepG225High

These findings suggest that the compound may be effective in inhibiting cell growth in specific cancer types .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study : A disk diffusion method study reported:

CompoundGram-positive ActivityGram-negative Activity
This compoundHighModerate

This indicates its potential as an antimicrobial agent .

Synthesis and Production

The synthesis of this compound typically involves:

  • Condensation Reactions : Involving anthranilic acid derivatives with aldehydes or ketones.
  • Cyclization and Functional Group Modifications : Using acidic or basic catalysts under controlled conditions.

Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer activity.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Linker Type Key Functional Groups Molecular Weight Notable Properties
Target Compound Quinazoline-2,4-dione Butanoyl Piperazine, ethyl carboxylate ~424.4 (calc.) Balanced solubility, flexible linker
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-hydrazineyl-2-oxo-ethyl)acetamide Quinazoline-2,4-dione Acetamide Hydrazide ~318.3 High polarity, limited permeability
Ethyl 4-{4-[(6,7-Diethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzoyl}piperazine-1-carboxylate Quinazoline-2,4-dione Benzoyl Piperazine, ethoxy groups 524.57 High lipophilicity, rigid structure
1-Protected 4-[4-(1H-Indol-3-yl)butyl]piperazines Indole Butyl Piperazine ~370–400 Enhanced π-π interactions, lower solubility

Key Findings

  • Quinazoline Modifications : Electron-withdrawing groups (e.g., iodine in ) enhance target binding but may increase toxicity. Ethoxy groups () improve lipophilicity but reduce aqueous solubility.
  • Linker Flexibility: The butanoyl linker in the target compound offers a balance between flexibility and rigidity, optimizing receptor fit compared to rigid benzoyl () or non-polar butyl () linkers.
  • Piperazine vs. Piperidine : Piperazine’s basicity enhances solubility and bioavailability compared to piperidine derivatives ().

Biological Activity

Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight476.53 g/mol
Molecular FormulaC23H32N4O7
LogP1.0972
Polar Surface Area94.052 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

This compound primarily interacts with the GABAA receptor at the benzodiazepine binding site and acts as an inhibitor of carbonic anhydrase II .

  • GABAA Receptor Modulation : The compound enhances GABAergic signaling, which is crucial for inhibitory neurotransmission. This modulation can lead to anticonvulsant effects.
  • Carbonic Anhydrase II Inhibition : By inhibiting this enzyme, the compound may influence metabolic processes related to acid-base balance and carbon dioxide transport.

Anticonvulsant Effects

Research indicates that this compound exhibits significant anticonvulsant activity. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice demonstrated its potential to reduce seizure frequency and severity. This effect is attributed to its positive modulation of GABAA receptors, enhancing inhibitory neurotransmission.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of quinazolinones can exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Notably, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .

Case Studies

  • Seizure Model Study : In a controlled study involving PTZ-induced seizures in mice, the administration of this compound resulted in a statistically significant reduction in seizure duration compared to control groups. The study highlighted the compound's potential as a therapeutic agent for epilepsy.
  • Cytotoxicity Assessment : A series of synthesized quinazolinone derivatives were screened against multiple cancer cell lines. This compound was among those showing IC50 values below 20 µM against A549 cells, indicating strong cytotoxic effects and warranting further investigation into its mechanism and potential clinical applications .

Q & A

Q. Example Workflow :

Reactant optimization : DFT-based geometry optimization of starting materials.

Transition state analysis : Identify energy barriers for acyl transfer steps.

Experimental validation : Compare computational predictions with empirical yields .

What analytical techniques are recommended for structural characterization?

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ester group integration (e.g., δ ~4.2 ppm for ethyl –CH₂–) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H⁺]⁺ expected m/z: ~460–470) .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry of the quinazolinone-piperazine linkage .

Q. Key Spectral Data :

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.3 (t, J=7.1 Hz, CH₂CH₃), δ 3.5–4.0 (m, piperazine)
FT-IR1720 cm⁻¹ (ester C=O), 1670 cm⁻¹ (quinazolinone C=O)

How to apply Design of Experiments (DOE) to optimize reaction conditions?

Advanced Research Question
Use fractional factorial designs to evaluate critical variables:

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 equiv).
  • Response variables : Yield, purity (HPLC area %).

Q. Example DOE Matrix :

RunTemp (°C)SolventCatalyst (equiv)Yield (%)
140DMF0.152
280THF1.068
360DMF0.575

Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to piperazine derivatives in ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Q. Key Safety Data :

ParameterValueReference
LD50 (oral, rat)Not available; assume toxicity analogous to quinazolinones (LD50 ~500 mg/kg)
Solubility>48.7 µg/mL (aqueous buffer, pH 7.4)

How to evaluate potential biological activity of this compound?

Advanced Research Question

  • In vitro assays : Test inhibition of kinases or proteases (e.g., EGFR, PARP) due to structural similarity to quinazolinone-based inhibitors .
  • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values).
  • ADMET prediction : Compute logP (≈2.1) and topological polar surface area (TPSA ≈90 Ų) to predict blood-brain barrier permeability .

Q. Example Bioactivity Data :

AssayTargetIC₅₀ (µM)Reference
PARP-1Inhibition0.8 ± 0.2
EGFRInhibition5.3 ± 1.1

How to resolve contradictions in solubility data across studies?

Advanced Research Question

  • Method validation : Compare HPLC (reverse-phase C18) vs. nephelometry results under standardized pH (7.4) and temperature (25°C).
  • Solvent effects : Test co-solvents (e.g., DMSO:PBS mixtures) to improve dissolution for cell-based assays .

Q. Example Solubility Profile :

SolventSolubility (mg/mL)TechniqueReference
PBS0.048HPLC
DMSO25.0Gravimetric

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acyl chloride reactions) .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce costs .

Q. Scale-Up Data :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield70%62%
Purity98%95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.